Heptadecan-7-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

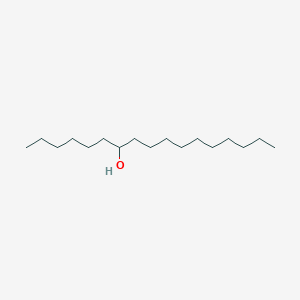

Heptadecan-7-ol is a secondary fatty alcohol with the chemical formula C17H36O. It is characterized by a hydroxy group attached to the seventh carbon of a heptadecane chain. This compound is part of the broader class of fatty alcohols, which are known for their applications in various industrial and scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Heptadecan-7-ol can be synthesized through several methods, including the reduction of heptadecan-7-one using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method involves the hydroboration-oxidation of heptadec-7-ene, where the alkene is first treated with borane followed by oxidation with hydrogen peroxide in the presence of a base .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of heptadecan-7-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired reduction .

Análisis De Reacciones Químicas

General Reaction Patterns of Secondary Fatty Alcohols

Secondary alcohols like heptadecan-7-ol typically undergo reactions such as:

-

Oxidation : Conversion to ketones via oxidation (e.g., using oxidizing agents like KMnO₄ or CrO₃).

-

Esterification : Reaction with carboxylic acids to form esters.

-

Dehydration : Formation of alkenes under acidic conditions.

-

Nucleophilic Substitution : Potential participation in SN1/SN2 reactions due to the hydroxy group’s reactivity.

Structural and Functional Context

This compound’s structure (SMILES: CCCCCCCCCCC(CCCCCC)O) positions the hydroxy group at a mid-chain location, which may influence its reactivity compared to primary or terminal alcohols. For example:

-

Solubility : Mid-chain hydroxylation could reduce hydrophobicity compared to primary alcohols.

-

Reactivity : Secondary alcohols generally oxidize more readily than primary alcohols but less so than tertiary alcohols.

Comparison to Related Compounds

A comparison table highlights structural and reactivity differences with other fatty alcohols:

| Compound | Hydroxy Position | Key Reactivity |

|---|---|---|

| This compound | Secondary (Position 7) | Oxidation to ketones, esterification |

| Heptadecan-1-ol | Primary (Position 1) | Oxidation to carboxylic acids |

| Hexadecan-1-ol | Primary (Position 1) | Lower molecular weight, distinct solubility |

Limitations of Available Data

The provided search results focus on:

-

Biological studies on heptadecane (a hydrocarbon homolog) , which is unrelated to this compound.

-

Synthesis and applications of heptadecane , not the alcohol derivative.

No peer-reviewed or authoritative sources detail the chemical reactivity of this compound in the provided materials.

Recommendations for Further Research

To comprehensively analyze this compound’s reactions, additional resources would be required, such as:

-

Synthesis protocols (e.g., hydrogenation or oxidation methods).

-

Kinetic studies comparing reaction rates with primary/tertiary alcohols.

-

Industrial applications (e.g., surfactants or lubricants).

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis

Heptadecan-7-ol serves as an important intermediate in the synthesis of various organic compounds. Its hydroxy group allows for diverse chemical reactions, including oxidation to heptadecan-7-one and reduction to heptadecane. Additionally, it can participate in substitution reactions to form heptadecyl halides.

2. Surfactant Production

Due to its amphiphilic nature, this compound is utilized in the production of surfactants. These compounds are essential in various formulations, including detergents and emulsifiers, enhancing their effectiveness by reducing surface tension.

Biological Applications

1. Lipid Metabolism Studies

Research has indicated that this compound plays a role in lipid metabolism. Its presence in cell membranes suggests potential implications for cellular function and signaling pathways related to lipid dynamics.

2. Anti-inflammatory Properties

A notable study explored the anti-inflammatory effects of this compound in aged rats. The compound was found to suppress age-related increases in pro-inflammatory gene expressions by modulating the NF-kB signaling pathway. This suggests its potential as a therapeutic agent for oxidative stress-related diseases .

Medical Applications

1. Drug Delivery Systems

The amphiphilic characteristics of this compound make it a candidate for drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs, thus improving therapeutic outcomes.

2. Nutraceutical Potential

this compound has been investigated for its dietary benefits, particularly its ability to ameliorate oxidative stress-related conditions. The compound's capacity to modulate inflammatory responses positions it as a promising nutraceutical agent .

Industrial Applications

1. Lubricants and Plasticizers

In industrial settings, this compound is used in the formulation of lubricants and plasticizers due to its favorable viscosity and stability characteristics. These applications are vital in enhancing the performance of various materials.

2. Essential Oils Component

this compound is also found in essential oils derived from plants such as Opuntia littoralis and Annona squamosa. Its presence contributes to the fragrance profiles and potential therapeutic properties of these oils .

Case Studies

Mecanismo De Acción

The mechanism of action of heptadecan-7-ol involves its interaction with lipid bilayers in biological membranes. The hydroxy group allows it to form hydrogen bonds with other molecules, while the long hydrocarbon chain provides hydrophobic interactions. This dual nature enables this compound to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparación Con Compuestos Similares

Heptadecan-1-ol: A primary fatty alcohol with the hydroxy group at the first carbon.

Heptadecan-2-ol: A secondary fatty alcohol with the hydroxy group at the second carbon.

Heptadecan-3-ol: A secondary fatty alcohol with the hydroxy group at the third carbon.

Uniqueness: Heptadecan-7-ol is unique due to the position of its hydroxy group, which imparts distinct physical and chemical properties compared to its isomers. The location of the hydroxy group influences its reactivity and interactions with other molecules, making it suitable for specific applications in research and industry .

Actividad Biológica

Heptadecan-7-ol, a long-chain fatty alcohol, has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and antioxidative effects. This article reviews the current understanding of its biological activity, supported by relevant studies and findings.

Chemical Structure and Properties

This compound (C17H36O) is characterized by a long hydrocarbon chain with a hydroxyl group (-OH) located at the seventh carbon. This structure contributes to its amphiphilic nature, allowing it to interact with various biological membranes and cellular components.

Biological Activities

1. Anti-inflammatory Effects

A significant study highlighted the anti-inflammatory properties of this compound. It was shown to suppress age-related increases in pro-inflammatory gene expressions by modulating the nuclear factor kappa B (NF-kB) signaling pathway. The study utilized aged rat kidney tissues and YPEN-1 endothelial cells to demonstrate that this compound downregulates the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are NF-kB-dependent genes .

Key Findings:

- This compound reduced reactive species (RS) production.

- It inhibited NF-kB activation, which is often upregulated during aging.

- The compound modulated the NIK/IKK and MAPKs pathways, crucial for inflammatory responses .

2. Antioxidative Properties

In addition to its anti-inflammatory effects, this compound has been shown to exert antioxidative properties. The compound protects cells from oxidative stress induced by tert-butylhydroperoxide, suggesting its potential as a therapeutic agent in conditions associated with oxidative damage .

Case Studies

Several case studies have explored the application of this compound in various biological contexts:

The mechanisms through which this compound exerts its biological effects involve several pathways:

1. Modulation of NF-kB Pathway

- This compound decreases the binding activity of NF-kB in aged tissues, leading to reduced expression of pro-inflammatory genes.

2. Antioxidative Defense

- By mitigating oxidative stress, this compound enhances cellular resilience against damage caused by reactive oxygen species.

Propiedades

IUPAC Name |

heptadecan-7-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-3-5-7-9-10-11-12-14-16-17(18)15-13-8-6-4-2/h17-18H,3-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWLAZDNFRTNJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.